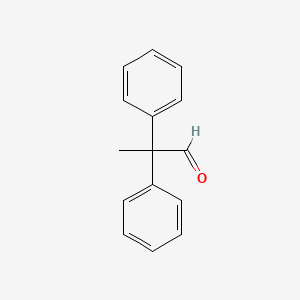

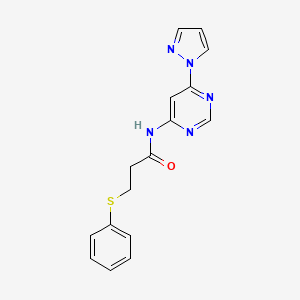

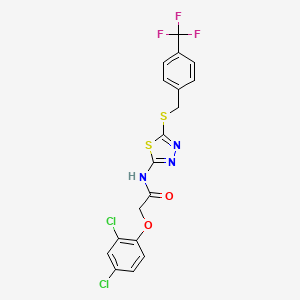

![molecular formula C19H18N2O4S B2857618 N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 1026230-71-6](/img/structure/B2857618.png)

N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy . The vibrational analysis is often aided by an electronic structure calculation based on the B3LYP/6-311++G (d,p) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques . These include determining the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .Applications De Recherche Scientifique

Electrochemical Applications

- Corrosion Inhibition : Sulfonohydrazide derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. These compounds, including ones similar in structure to the specified chemical, show increasing inhibition efficiency with concentration and are primarily physisorbed on the steel surface, following the Langmuir adsorption isotherm (Ichchou et al., 2019).

Anticancer Research

- Antiproliferative Activity : Sulfonamide derivatives, with structures akin to the specified chemical, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Some derivatives have shown higher activity compared to standard drugs, making them potential candidates for cancer therapy (Bashandy et al., 2014).

Enzyme Inhibition

- MAO Inhibition : Sulfonyl hydrazones derived from 3-formylchromone, structurally related to the specified compound, have been identified as effective, non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B), crucial in neuropsychiatric and neurodegenerative disorders (Abid et al., 2017).

Synthesis and Chemical Studies

- Solvent-Free Synthesis : N-halosulfonamides, related to the specified chemical, have been used as catalysts in solvent-free conditions for synthesizing various compounds, demonstrating the role of these chemicals in green chemistry and organic synthesis (Ghorbani‐Vaghei et al., 2011).

Antimicrobial Research

- Antimicrobial Activity : Derivatives of 4-methylbenzenesulfonohydrazide have shown significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Ghiya & Joshi, 2016).

Molecular Docking and Computational Studies

- Computational Studies : Sulfonamide derivatives have been subjected to molecular docking and computational studies to understand their binding modes and predict their stability, providing insights into their potential applications in drug design and biochemistry (Mahmood et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-12-4-6-16(7-5-12)26(23,24)21-20-10-15-11-25-17-9-13(2)8-14(3)18(17)19(15)22/h4-11,21H,1-3H3/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFIOFHDERPMLN-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=COC3=CC(=CC(=C3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=COC3=CC(=CC(=C3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

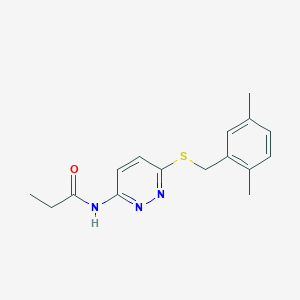

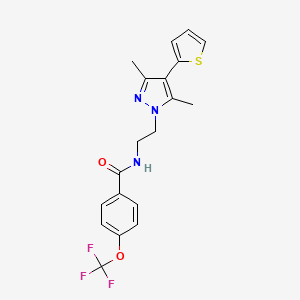

![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)

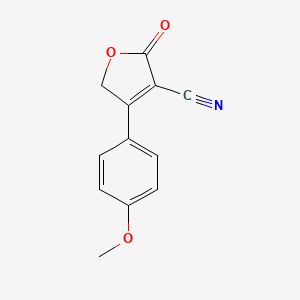

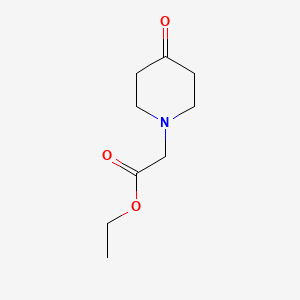

![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)

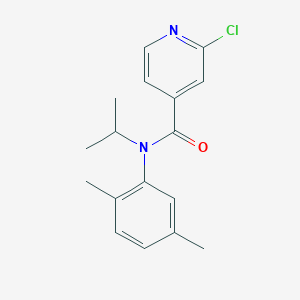

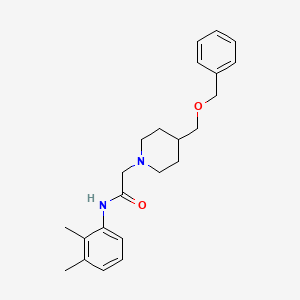

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2857551.png)

![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)